molecular formula C19H19ClN2O2 B271305 N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271305
M. Wt: 342.8 g/mol
InChI Key: YNORRJSRGOFDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been used to study various cellular pathways and diseases.

Mechanism of Action

N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide inhibits the activity of NF-κB by binding to the IKKβ kinase, which is responsible for the activation of NF-κB. By inhibiting the activity of IKKβ, this compound prevents the activation of NF-κB and the downstream signaling pathways that it regulates.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve survival in animal models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in inhibiting the activity of NF-κB in various cell and animal models. One limitation of using this compound is that it may have off-target effects and may inhibit other kinases besides IKKβ.

Future Directions

There are many future directions for the use of N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in scientific research. One direction is to study the role of NF-κB in different diseases and to develop new therapies that target NF-κB. Another direction is to develop new inhibitors that are more specific for IKKβ and have fewer off-target effects. Additionally, this compound could be used in combination with other therapies to enhance their effectiveness and reduce side effects.

Synthesis Methods

N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is synthesized through a multi-step process starting with the reaction between 4-chlorobenzonitrile and 4-ethylbenzaldehyde to form 1-(4-chlorophenyl)-4-ethylidenepiperidine-4-carbonitrile. This compound is then reacted with ethyl magnesium bromide to form 1-(4-chlorophenyl)-4-ethylpiperidine-4-carboxylic acid ethyl ester. The final step involves the reaction of this compound with 2-oxo-1-pyrrolidineacetamide to form this compound.

Scientific Research Applications

N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been widely used in scientific research to study various cellular pathways and diseases. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. This compound has been used to study the role of NF-κB in cancer, autoimmune diseases, and inflammatory disorders.

properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19ClN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24)

InChI Key

YNORRJSRGOFDJU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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